molecular formula C18H16N6O10 B12478642 N,N'-ethane-1,2-diylbis(2-methyl-3,5-dinitrobenzamide)

N,N'-ethane-1,2-diylbis(2-methyl-3,5-dinitrobenzamide)

Cat. No.: B12478642
M. Wt: 476.4 g/mol
InChI Key: DINCZOYBBGKURU-UHFFFAOYSA-N
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Description

2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE is a complex organic compound with the molecular formula C22H16N6O10 and a molecular weight of 524.407 g/mol . This compound is characterized by the presence of multiple nitro groups and amide linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the nitration of methyl-substituted benzene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as carbodiimides for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amide linkages may facilitate binding to proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-{2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]ETHYL}-3,5-DINITROBENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O10

Molecular Weight

476.4 g/mol

IUPAC Name

2-methyl-N-[2-[(2-methyl-3,5-dinitrobenzoyl)amino]ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C18H16N6O10/c1-9-13(5-11(21(27)28)7-15(9)23(31)32)17(25)19-3-4-20-18(26)14-6-12(22(29)30)8-16(10(14)2)24(33)34/h5-8H,3-4H2,1-2H3,(H,19,25)(H,20,26)

InChI Key

DINCZOYBBGKURU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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